1-(3,5-Dichloropyridin-4-yl)ethan-1-one
Overview
Description
1-(3,5-Dichloropyridin-4-yl)ethan-1-one is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethanone group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloropyridin-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the chlorination of 4-pyridone followed by the introduction of the ethanone group. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride and is conducted under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or distillation to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(4,6-Dichloropyridin-3-yl)ethan-1-one: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
®-1-(3,5-Dichloropyridin-4-yl)ethanol: The presence of an alcohol group instead of an ethanone group results in different chemical properties and uses.
1-(3,5-Dichloropyridin-2-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCMJFTASVFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573733 | |
Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402561-66-4 | |
Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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